

Use of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine in pantoprazole synthesis

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Compound of Interest

Compound Name: 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

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Application Notes and Protocols for the Synthesis of Pantoprazole

For Researchers, Scientists, and Drug Development Professionals

Initial Topic Clarification: The requested synthesis of pantoprazole utilizing **4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine** could not be substantiated through a review of the available scientific literature. This specific pyrimidine derivative is not a recognized precursor or intermediate in the established manufacturing processes for pantoprazole. The following application notes and protocols detail the widely adopted and validated industrial synthesis of pantoprazole, which proceeds through the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Introduction

Pantoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion.^[1] It is widely prescribed for the treatment of conditions such as erosive esophagitis associated with gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome.^[1] The synthesis of pantoprazole is a well-defined process, primarily involving two key steps: the formation of a thioether intermediate, followed by a controlled oxidation to yield the active sulfoxide.^{[2][3]} The

critical challenge in this synthesis is the selective oxidation of the sulfide to a sulfoxide while minimizing over-oxidation to the sulfone impurity.[4]

Established Synthesis of Pantoprazole

The conventional and industrially practiced synthesis of pantoprazole involves a two-step process. The first step is the condensation of 5-(difluoromethoxy)-2-mercaptop-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[3][5] This reaction, typically conducted in the presence of a base, yields the pantoprazole sulfide intermediate.[1][5] The subsequent and final step is the oxidation of this sulfide to the corresponding sulfoxide, which is pantoprazole.[3][5]

Quantitative Data

The following tables summarize the quantitative data for the key steps in the established pantoprazole synthesis.

Table 1: Synthesis of Pantoprazole Sulfide

Parameter	Value	Reference
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Starting Materials		
5-(difluoromethoxy)-2-mercaptobenzimidazole	100 g (0.46 mol)	[6]
2-chloromethyl-3,4-dimethoxypyridine HCl	Varies by protocol	
Sodium Hydroxide	37 g	[4]
Solvent (Water)	1000 mL	[4]
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Reaction Conditions		
Temperature	25-30 °C	[4]
Reaction Time	3 hours	[4]
<hr/>		
Yield and Purity		
Yield	99.80%	[4]
Purity (HPLC)	99.91%	[4]
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Table 2: Oxidation of Pantoprazole Sulfide to Pantoprazole Sodium

Parameter	Value	Reference
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Starting Material		
Pantoprazole Sulfide	36.7 g (0.1 moles)	[5]
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Reagents		
Sodium Hypochlorite (3.5% aq.)	464 g	[7]
Sodium Hydroxide	6.0 g in 120 mL water	[5]
Solvent (Dichloromethane)	367 mL	[5]
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Reaction Conditions		
Temperature	0-8 °C	[5][7]
Reaction Time	~6 hours	[7]
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Yield and Purity		
Yield (Pantoprazole Sodium)	79.6% - 83%	[7]
Purity (HPLC)	> 99.5%	[7]
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Experimental Protocols

Protocol 1: Synthesis of Pantoprazole Sulfide

This protocol describes the synthesis of the thioether intermediate, 5-(difluoromethoxy)-2-[[[3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[2]

Materials:

- 5-(difluoromethoxy)-2-mercaptopbenzimidazole (100 g)[5]
- Deionized water (1000 mL)[5]
- Sodium hydroxide (37 g)[5]
- 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

Procedure:

- Charge a suitable reaction vessel with 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and sodium hydroxide (37 g).[4][5]
- Stir the mixture at 25–30 °C until all solids have dissolved.[5]
- Slowly add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the reaction mixture.
- Continue stirring the reaction mixture for 5-6 hours and monitor for completion by HPLC.[5]
- Upon completion, cool the mixture to 15-20 °C.[5]
- Filter the solid product (pantoprazole sulfide) and wash the cake with water.[5] The wet cake can be carried forward to the next step without drying.[4]

Protocol 2: Oxidation of Pantoprazole Sulfide to Pantoprazole

This protocol details the oxidation of the pantoprazole sulfide intermediate to pantoprazole.

Materials:

- Wet cake of pantoprazole sulfide
- Sodium hydroxide solution
- Sodium hypochlorite solution

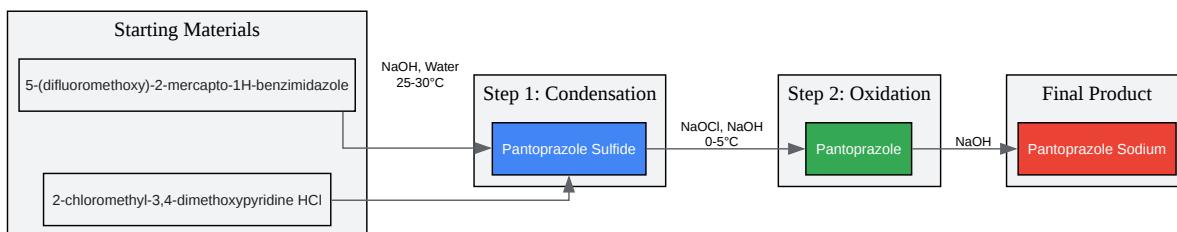
Procedure:

- Prepare a solution of sodium hydroxide in water.
- Add the wet cake of pantoprazole sulfide to the sodium hydroxide solution and stir until it is completely dissolved.[5]
- Cool the resulting solution to 0–5 °C.[5]

- Slowly add a solution of sodium hypochlorite over 2–3 hours, ensuring the temperature is maintained below 5 °C.[4][5]
- After the addition is complete, continue to stir the reaction mixture and monitor for completion by HPLC.
- Once the reaction is complete, quench any residual hypochlorite using a 5% sodium thiosulfate solution.[4]
- Adjust the pH of the reaction mixture to between 7.5 and 8.0 to yield the pantoprazole free base.[4]
- Extract the pantoprazole free base using dichloromethane (DCM).[4]
- The organic layers are combined and concentrated to yield a residue, which can then be converted to the sodium salt.[1][4]

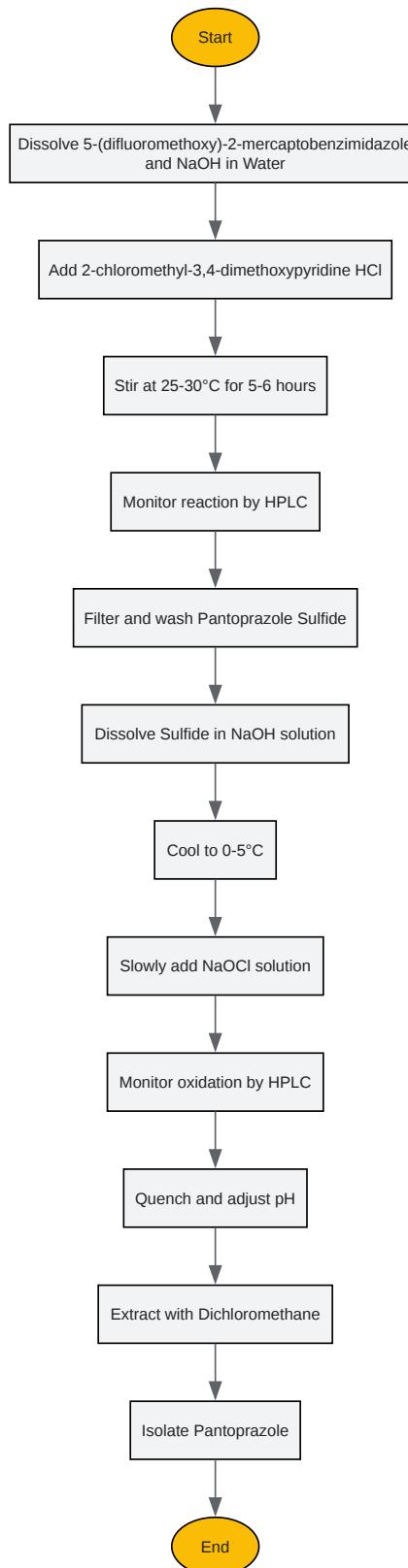
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Overall synthesis pathway of Pantoprazole Sodium.



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Caption: Experimental workflow for Pantoprazole synthesis.

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